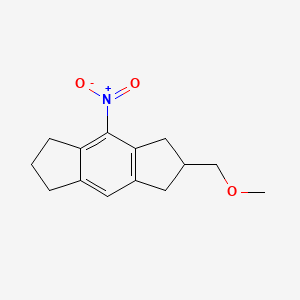

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

Description

Properties

IUPAC Name |

2-(methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-8-9-5-11-7-10-3-2-4-12(10)14(15(16)17)13(11)6-9/h7,9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSLCEIZIAEYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene typically involves a multi-step process. One common method starts with the nitration of a suitable precursor, followed by the introduction of the methoxymethyl group. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene can undergo various chemical reactions, including:

Substitution: The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Methoxymethyl chloride and DIPEA in dichloromethane.

Major Products Formed

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group can also influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 2676865-19-1 .

- Molecular Formula: C₁₄H₁₇NO₃.

- Molecular Weight : 247.29 g/mol .

- Structure: A nitro-substituted hexahydro-s-indacene core with a methoxymethyl (-CH₂OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position.

Key Features :

- The nitro group at position 4 acts as a strong electron-withdrawing moiety, influencing electronic properties and reactivity.

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and structurally related analogs:

Physicochemical and Reactivity Comparisons

Nitro Group vs. Carboxylate/Amine: The 4-nitro group in the target compound confers electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitution reactions . In contrast, carboxylate esters (e.g., in –11) increase lipophilicity but reduce hydrogen-bonding capacity compared to polar nitro groups. Amine derivatives (e.g., ) exhibit basicity and hydrogen-bond donor/acceptor capabilities, making them suitable for salt formation (e.g., hydrochloride salts for improved bioavailability) .

Methoxymethyl vs. Methyl or Ester Substituents: The methoxymethyl group (-CH₂OCH₃) enhances solubility in polar aprotic solvents (e.g., THF, DMSO) compared to a simple methyl group .

Synthetic Utility :

- Compounds with isocyanato groups (e.g., 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene in ) serve as intermediates for urea or carbamate derivatives via reactions with amines or alcohols . The target compound’s nitro group could be reduced to an amine for further functionalization.

Thermodynamic and Stability Data

While explicit stability data for the target compound are unavailable, inferences can be drawn:

- Nitro Group Stability : Nitro-substituted aromatics are generally stable under acidic conditions but may decompose under strong reducing agents.

- Methoxymethyl Group : Ether linkages resist hydrolysis compared to esters (e.g., ), suggesting greater metabolic stability .

Biological Activity

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This structure features a hexahydro-s-indacene framework with a methoxymethyl group and a nitro substituent that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with nitro groups can enhance the antibacterial efficacy against various pathogens. The nitro group is known to participate in redox reactions that can lead to the generation of reactive oxygen species (ROS), contributing to bacterial cell death.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the nitro group is thought to play a critical role in this activity by inducing DNA damage or altering signaling pathways related to cell growth.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells.

- Induction of Oxidative Stress : By generating ROS, it can lead to cellular damage and apoptosis in malignant cells.

- Modulation of Signaling Pathways : It may interfere with pathways such as MAPK/ERK and PI3K/Akt that are crucial for cell survival and proliferation.

Case Studies

A recent study explored the effects of various derivatives of hexahydro-s-indacene on cancer cell lines. The results indicated significant cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cells at micromolar concentrations. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Methoxymethyl)-4-nitro | MCF-7 | 15 |

| 2-(Methoxymethyl)-4-nitro | A549 | 10 |

Pharmacological Studies

In vivo studies using animal models have suggested that administration of the compound led to reduced tumor growth compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and indirect effects through immune modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.